molecular formula C10H6N2O3 B1471166 5-Nitroisoquinoline-3-carbaldehyde CAS No. 102312-47-0

5-Nitroisoquinoline-3-carbaldehyde

Cat. No.: B1471166
CAS No.: 102312-47-0
M. Wt: 202.17 g/mol
InChI Key: ZFTZVNUNAMKSCV-UHFFFAOYSA-N
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Description

5-Nitroisoquinoline-3-carbaldehyde (CAS 102312-47-0) is a high-value chemical building block prized in medicinal and synthetic chemistry for its versatile aldehyde functionality and π-deficient heteroaromatic system. This compound features a nitro-substituted isoquinoline core, which is a privileged scaffold in drug discovery, and a reactive formyl group that enables diverse chemical transformations for the construction of complex molecular architectures. The primary research value of this reagent lies in its application in direct nucleophilic substitution of hydrogen (SNH) methodologies, which align with modern green chemistry principles by offering a pot-, atom-, and step-economic (PASE) route to functionalized heterocycles without requiring pre-installed leaving groups or transition metal catalysts . Its aldehyde group readily participates in condensation and cyclization reactions, facilitating the synthesis of novel heterocyclic scaffolds such as chromeno[3,4-c]quinolines and other fused ring systems with potential biological activity . These derivatives are of significant interest for the development of new pharmacologically active compounds, given the established importance of isoquinoline and quinoline cores in anticancer, antimicrobial, and central nervous system agent research . Researchers utilize this compound as a key precursor in the synthesis of amides and ureas via oxidative SNH amidation, leading to both 5-nitroisoquinoline and 5-nitrosoisoquinoline derivatives that are challenging to access by other means . The compound's structure, confirmed by spectroscopic data, includes a formyl proton resonance typically observed at δ ~10.3 ppm in 1H-NMR studies, providing a key analytical signature . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitroisoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-8-4-9-7(5-11-8)2-1-3-10(9)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTZVNUNAMKSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N=C2)C=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Nitroisoquinoline 3 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group at the 3-position of the isoquinoline (B145761) ring is a key site for nucleophilic addition and oxidation-reduction reactions.

The reaction of aldehydes and ketones with primary amines yields imine derivatives, also known as Schiff bases, which contain a C=N double bond. lumenlearning.comlibretexts.org This acid-catalyzed reaction is reversible and involves the elimination of a water molecule. lumenlearning.comlibretexts.org The reaction rate is optimal around a pH of 5. lumenlearning.comlibretexts.org At a higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water. Conversely, at a low pH, the amine reactant becomes protonated and non-nucleophilic. lumenlearning.comlibretexts.org

The mechanism for imine formation proceeds through several steps:

Nucleophilic attack: The primary amine attacks the carbonyl carbon of the aldehyde. libretexts.org

Proton transfer: A proton is transferred to form a neutral amino alcohol, known as a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid. libretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org

Deprotonation: The nitrogen is deprotonated to yield the final imine product. libretexts.org

Schiff bases are important in coordination chemistry due to the lone pair of electrons on the imine nitrogen, which allows for effective coordination with metal ions. researchgate.net They are also used in the synthesis of various biologically active compounds. ekb.eg

Table 1: Examples of Schiff Bases Derived from Aldehydes and Primary Amines This table is interactive. Users can sort data by clicking on the column headers.

Aldehyde Reactant Primary Amine Reactant Resulting Schiff Base Reference
Quinoxaline-2-carboxaldehyde 1,8-Diaminonaphthalene 2-(quinoxalin-2-yl)-2,3-dihydro-1H-perimidine ijfans.org
2-Amino-6-methylbenzothiazole 5-Bromo-2-hydroxybenzaldehyde Schiff base bearing benzothiazole ekb.eg
4-Amino-antipyrine 1H-Indole-3-carbaldehyde Heterocyclic Schiff base ekb.eg
5-Amino-1-aryl-pyrazole 1-Aryl-5-chloro-1H-pyrazole-4-carbaldehyde Double-pyrazole Schiff base ekb.eg

The aldehyde group of 5-nitroisoquinoline-3-carbaldehyde can be oxidized to the corresponding carboxylic acid, 5-nitroisoquinoline-3-carboxylic acid. This transformation is a common reaction in organic chemistry. For instance, the oxidation of a 1-methylisoquinoline (B155361) derivative with selenium dioxide in refluxing dioxane has been shown to yield the corresponding isoquinoline-1-carbaldehyde (B1296187) in 65% yield, which can be further oxidized to the carboxylic acid. thieme-connect.de While specific conditions for the oxidation of this compound are not detailed in the provided search results, general methods for aldehyde oxidation are well-established.

The aldehyde group can be reduced to a primary alcohol. For this compound, this would result in the formation of (5-nitroisoquinolin-3-yl)methanol. This reduction can be achieved using various reducing agents.

Transformations of the Nitro Group on the Isoquinoline Core

The nitro group at the 5-position of the isoquinoline ring significantly influences the molecule's reactivity and can be converted into other functional groups, primarily the amino group.

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. wikipedia.orgjsynthchem.com Several methods are available for this conversion.

Catalytic Hydrogenation: This is a widely used industrial method for reducing nitroaromatics. wikipedia.org Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgnih.gov The reaction is typically carried out under a hydrogen atmosphere. organic-chemistry.org A study on the hydrogenation of 3-phenylpropionitrile (B121915) demonstrated the use of Pd/C in a biphasic solvent system (dichloromethane/water) with acidic additives to achieve high yields of the corresponding primary amine. nih.gov

Chemical Reduction: A variety of chemical reagents can also effect the reduction of nitro groups. These include:

Metal-based reagents: Iron in acidic media, tin(II) chloride, and zinc dust are classic examples. wikipedia.org More modern methods utilize reagents like samarium diiodide and trichlorosilane (B8805176) in the presence of an organic base. wikipedia.orggoogle.com

Hydride reagents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, can selectively reduce nitroaromatics to amines. jsynthchem.com It is important to note that metal hydrides alone can sometimes lead to the formation of azo compounds. wikipedia.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds This table is interactive. Users can sort data by clicking on the column headers.

Reagent/Catalyst Conditions Product Reference
Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) H₂ atmosphere Amine wikipedia.orgnih.gov
Iron Acidic media Amine wikipedia.org
Tin(II) chloride - Amine wikipedia.org
Trichlorosilane Organic base Amine google.com
Sodium Borohydride / Ni(PPh₃)₄ Ethanol (B145695) solvent Amine jsynthchem.com
Zinc Aqueous ammonium (B1175870) chloride Hydroxylamine (B1172632) wikipedia.org

The reduction of a nitro group to an amine proceeds through several intermediates, including the nitroso and hydroxylamine species. nih.gov The nitroso intermediate is formed by a two-electron reduction of the nitro group. nih.gov These nitroso compounds are generally reactive intermediates. mdpi.comat.ua

Intramolecular and Intermolecular Cyclization Reactions Involving Adjacent Functionalities

The strategic placement of the nitro and aldehyde groups on the isoquinoline scaffold of this compound creates a reactive platform for various cyclization reactions. These transformations are crucial for the synthesis of more complex, polycyclic heterocyclic systems. Research has shown that the electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent aldehyde functionality, facilitating its participation in ring-forming processes.

One notable example involves the intramolecular cyclization of related nitro-substituted aromatic aldehydes. For instance, studies on substituted furanylamides have demonstrated that a nitro group can promote unusual isomerization-cyclization reactions under specific conditions, such as microwave irradiation. In one case, a 5-nitro-substituted furfuryl amide underwent a transformation to yield a dihydro-benzo nih.govfuro[2,3-c]pyridin-3-one derivative. This type of reaction highlights the potential for the nitro group in this compound to activate the molecule towards intramolecular cyclizations, potentially leading to novel fused heterocyclic structures.

While specific examples detailing the intramolecular cyclization of this compound itself are not extensively documented in the provided search results, the reactivity patterns of analogous compounds suggest a high potential for such transformations. The aldehyde group can react with a nucleophilic center introduced elsewhere in the molecule or on a tethered side chain, leading to the formation of a new ring fused to the isoquinoline core. The nitro group would play a critical role in modulating the electrophilicity of the aldehyde carbon, thereby influencing the reaction conditions and outcomes.

Intermolecular cyclization reactions involving this compound would typically involve its reaction with a bifunctional molecule, where one part of the molecule reacts with the aldehyde and the other part reacts with another position on the isoquinoline ring, often facilitated by the activating effect of the nitro group. These reactions are instrumental in building complex molecular architectures from relatively simple starting materials.

Theoretical Exploration of Reaction Mechanisms

Theoretical and computational studies provide invaluable insights into the reaction mechanisms involving this compound, offering a level of detail that is often inaccessible through experimental methods alone. These investigations can elucidate transition states, reaction intermediates, and the electronic effects that govern the observed reactivity.

While specific theoretical studies on this compound were not prominently featured in the search results, the principles of computational chemistry can be applied to understand its behavior. Density Functional Theory (DFT) calculations, for example, would be a powerful tool to model the cyclization reactions mentioned in the previous section. Such calculations could map out the potential energy surface of the reaction, identifying the most favorable reaction pathway and the associated energy barriers.

For instance, in the context of the intramolecular cyclization of a nitro-substituted amide, theoretical calculations could model the stepwise process of isomerization followed by cyclization. This would involve calculating the geometries and energies of the starting material, any intermediates, the transition state for the ring-closure, and the final product. The results would shed light on the role of the nitro group in stabilizing any charged intermediates or transition states, thereby facilitating the reaction.

Furthermore, computational analysis can quantify the electronic properties of this compound. For example, calculating the partial charges on the atoms would confirm the increased electrophilicity of the aldehyde carbon due to the electron-withdrawing nitro group. Molecular orbital analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's frontier orbital interactions, predicting how it would react with various nucleophiles and electrophiles.

A hypothetical theoretical study on an intermolecular reaction, such as a condensation reaction followed by cyclization, would involve modeling the interaction of this compound with the reacting partner. The calculations could predict the regioselectivity and stereoselectivity of the reaction, guiding synthetic efforts towards the desired product.

Derivatization Strategies and Synthetic Utility of 5 Nitroisoquinoline 3 Carbaldehyde

Design and Synthesis of Schiff Base Ligands and Scaffolds

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. researchgate.netiosrjournals.org This reaction is often catalyzed by acid or heat. iosrjournals.org 5-Nitroisoquinoline-3-carbaldehyde is a valuable starting material for creating Schiff base ligands due to the reactive nature of its aldehyde group.

The general synthetic route involves the reaction of this compound with various primary amines. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the aldehyde. This is followed by a dehydration step to yield the final Schiff base. These ligands, particularly those incorporating additional heteroatoms like oxygen and nitrogen, can form stable complexes with a wide array of transition metal ions. researchgate.net The resulting metallo-imines have been a subject of significant interest due to their diverse physicochemical properties and potential applications. researchgate.net

The synthesis of Schiff bases from 5-nitro-salicylaldehyde and various diamines has been reported, yielding tetradentate N2O2 type ligands. researchgate.net These ligands, upon complexation with metal ions like Co(II), form neutral complexes. researchgate.net Spectroscopic analysis, including IR and UV-Vis, has been employed to characterize these compounds and suggests a square-planar geometry for the resulting complexes. researchgate.net

Table 1: Examples of Schiff Base Synthesis

Aldehyde Amine Resulting Schiff Base Type
This compound Primary Amines Bidentate or Polydentate Ligands
5-Nitro-salicylaldehyde Diamines Tetradentate N2O2 Ligands researchgate.net

Preparation of Carboxylic Acid and Alcohol Analogs for Further Functionalization

The aldehyde group of this compound can be readily transformed into other functional groups, such as carboxylic acids and alcohols, which serve as key intermediates for further synthetic modifications.

The oxidation of this compound would yield 5-nitroisoquinoline-3-carboxylic acid. While specific methods for this exact transformation are not detailed in the provided context, general organic chemistry principles suggest the use of common oxidizing agents. The resulting carboxylic acid is a valuable building block, as the carboxylic acid group can be converted into esters, amides, and other functional groups, expanding the synthetic possibilities. For instance, 5-nitroisoquinoline-1-carboxylic acid is a known compound available for further chemical exploration. bldpharm.com

Conversely, the reduction of the aldehyde group leads to the formation of the corresponding alcohol, (5-nitroisoquinolin-3-yl)methanol. This transformation is a critical step in multi-step synthesis, as seen in the reduction of 3-nitrobenzaldehyde (B41214) to 3-nitrobenzyl alcohol as part of a larger synthetic route. trine.edu This alcohol can then undergo further reactions, such as esterification or conversion to a leaving group for nucleophilic substitution.

Construction of Fused Heterocyclic Systems from this compound Precursors

The isoquinoline (B145761) scaffold of this compound provides a foundation for the construction of more complex, fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their diverse biological activities.

A notable application of this compound derivatives is in the synthesis of pyrazolo[3,4-g]isoquinolines. nih.govresearchgate.net These tricyclic compounds have been identified as a novel family of kinase inhibitors. nih.govresearchgate.net The synthesis typically involves the reaction of a suitably substituted isoquinoline precursor with hydrazine (B178648) or its derivatives. nih.govresearchgate.net

In a reported synthesis, pyrazolo[3,4-g]isoquinolines were prepared from a 5-nitroisoquinoline (B18046) derivative. nih.govresearchgate.net The reaction with hydrazine hydrate (B1144303) or alkylhydrazinium salts in ethanol (B145695) resulted in the formation of the pyrazole (B372694) ring fused to the isoquinoline core, yielding the pyrazolo[3,4-g]isoquinoline system. nih.govresearchgate.net The regiochemistry of the pyrazole ring formation can be influenced by the choice of hydrazine reagent. nih.gov

Table 2: Synthesis of Pyrazolo[3,4-g]isoquinoline Derivatives

Starting Material Reagents Product
5-Nitroisoquinoline derivative Hydrazine hydrate, EtOH Pyrazolo[3,4-g]isoquinoline nih.govresearchgate.net

The resulting pyrazolo[3,4-g]isoquinoline derivatives have been evaluated for their kinase inhibitory potency, with some compounds showing significant activity and selectivity. nih.govresearchgate.net

Application as a Key Intermediate in Multi-Step Organic Synthesis

This compound is a valuable intermediate in multi-step organic synthesis, a process that involves a series of sequential chemical reactions to construct complex molecules. fiveable.me This systematic approach allows for the precise building of molecular architectures that may not be accessible through single-step methods. fiveable.meyoutube.com

The aldehyde and nitro functionalities of this compound allow for a wide range of chemical transformations. The aldehyde can be a precursor for forming carbon-carbon bonds through reactions like the Wittig reaction or can be converted into other functional groups as discussed previously. The nitro group can be reduced to an amino group, which can then be further modified, for example, through diazotization reactions. youtube.com

An example of a multi-step synthesis involving a related nitro-aldehyde is the nitration of benzaldehyde (B42025) to 3-nitrobenzaldehyde, which is the first step in a six-step synthetic route designed for undergraduate organic chemistry laboratories. trine.edu This highlights the role of such compounds as starting points for more elaborate synthetic endeavors. The ability to perform a series of reactions on a molecule like this compound, modifying it step-by-step, is fundamental to modern organic synthesis and drug discovery. fiveable.me

Advanced Spectroscopic Characterization Techniques for 5 Nitroisoquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms. For 5-nitroisoquinoline-3-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its constituent functional groups. The isoquinoline (B145761) core, an aromatic bicyclic system, is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the C5 position and an aldehyde group (-CHO) at the C3 position. These substituents significantly influence the chemical shifts of the nearby protons and carbons.

The aldehyde proton is expected to be one of the most downfield signals in the ¹H NMR spectrum, typically appearing between δ 9.8 and 10.2 ppm. For the related quinoline-3-carbaldehyde, this proton resonates at 10.22 ppm. rsc.org Similarly, the aldehyde carbon should produce a signal in the ¹³C NMR spectrum around δ 190 ppm. rsc.org

The protons on the isoquinoline ring will appear in the aromatic region (δ 7.5-9.5 ppm). Due to the electron-withdrawing nature of the nitro and aldehyde groups, the protons H1 and H4 are expected to be significantly deshielded and appear at very low fields. For the parent 5-nitroisoquinoline (B18046), the H1 and H4 protons are observed at δ 9.39 and δ 8.59 ppm, respectively. chemicalbook.com The presence of the aldehyde at C3 would further influence the chemical shift of H4 and H1. The protons on the benzo-ring of the isoquinoline (H6, H7, H8) will also be affected by the C5-nitro group.

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the molecule. Besides the characteristic aldehyde carbon, the carbons of the isoquinoline ring will appear in the δ 115-155 ppm range. Carbons directly attached to the nitrogen (C1, C3) and the nitro group (C5) will have their chemical shifts significantly influenced. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from related compounds. rsc.orgchemicalbook.com

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-H~9.4-
3-CHO (proton)~10.2-
4-H~8.8-
6-H~8.7-
7-H~7.8-
8-H~8.5-
C-1-~150
C-3-~149
C-4-~120
C-4a-~129
C-5-~148
C-6-~122
C-7-~129
C-8-~124
C-8a-~141
C=O (aldehyde)-~191

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on chemical environments, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the rings, such as between H6 and H7, and H7 and H8. This is fundamental in confirming the substitution pattern on the benzo-ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signal for H1 would correlate with C1, H4 with C4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for piecing together the entire molecular framework by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include:

The aldehyde proton correlating to C3 and C4, confirming its position.

H1 correlating to C3 and C8a.

H4 correlating to C3, C5, and C4a.

H6 correlating to C5, C8, and C4a.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying the characteristic functional groups within this compound. The spectrum is expected to be dominated by several key absorption bands:

Aldehyde Group (-CHO): A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1720 cm⁻¹. Additionally, a characteristic pair of weaker bands for the C-H stretch of the aldehyde may be observed around 2820 and 2720 cm⁻¹.

Nitro Group (-NO₂): This group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1350 cm⁻¹. researchgate.net

Isoquinoline Ring: The C=C and C=N stretching vibrations of the aromatic system will produce a series of bands in the 1400-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Table 2: Characteristic Experimental IR Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aldehyde C-H Stretch2720, 2820Weak
Aldehyde C=O Stretch1700 - 1720Strong
Aromatic C=C/C=N Stretch1400 - 1620Medium-Strong
Asymmetric NO₂ Stretch1500 - 1560Strong
Symmetric NO₂ Stretch1330 - 1350Strong

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. nih.govmdpi.com Instead of passing an infrared beam through the sample, ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with the sample. nih.gov This method is non-destructive and rapid, making it a highly convenient tool for obtaining the IR fingerprint of compounds like this compound. mdpi.com The resulting ATR-IR spectrum is nearly identical to a traditional transmission spectrum, allowing for the same interpretation of vibrational bands as described above.

Theoretical Correlation of Experimental and Calculated Vibrational Frequencies

To achieve a more profound understanding and confident assignment of the experimental vibrational spectra, theoretical calculations are often employed. Using computational methods like Density Functional Theory (DFT), the vibrational frequencies of a molecule can be calculated from its optimized geometric structure. nih.gov

For the parent compound, 5-nitroisoquinoline, a detailed study has been conducted where experimental FT-IR and Raman spectra were compared with theoretical vibrational data calculated at the B3LYP/6-311++G(d,p) level of theory. nih.gov This comparison, aided by the calculation of the Total Energy Distribution (TED), allows for the precise assignment of each observed band to a specific molecular vibration (e.g., stretching, bending, or ring deformation). nih.gov A similar approach for this compound would enable a complete and validated assignment of its complex vibrational spectrum, confirming the structural information obtained from the experimental data.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions. The isoquinoline ring system itself exhibits strong absorption bands. The presence of the nitro group (NO₂) and the carbaldehyde group (CHO) as auxochromes and chromophores, respectively, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoquinoline core, due to the extension of the conjugated π-system.

Theoretical and experimental studies on related nitroquinoline derivatives show strong absorption in the UV and visible regions. researchgate.netresearchgate.net The spectrum of this compound in a solvent like ethanol (B145695) would likely display multiple bands. High-energy bands in the UV region can be attributed to π→π* transitions within the aromatic rings, while lower-energy bands extending into the visible region are characteristic of intramolecular charge transfer interactions, often from the aromatic ring to the electron-withdrawing nitro group. researchgate.net

Table 1: Representative UV-Vis Spectral Data for Aromatic Aldehydes and Nitro-aromatics

Compound ClassSolventλmax (nm)Transition Type
Aromatic AldehydesEthanol~250, ~290, ~330π→π, n→π
NitroquinolinesEthanol250-270, 330-350π→π, ICT
This compound (Predicted) Ethanol ~265, ~345 π→π, Intramolecular Charge Transfer (ICT)

Note: The data for this compound is predictive, based on the spectral properties of similar compounds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermolabile and polar molecules, making it well-suited for compounds like this compound. rsc.org In positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺.

The fragmentation of protonated aldehydes can be complex. nih.gov For this compound, collision-induced dissociation (CID) in an ESI-MS/MS experiment would likely initiate characteristic losses of small neutral molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.gov The aldehyde group can be lost as CO (28 Da) or the entire CHO radical (29 Da). nih.gov The study of related isoquinoline alkaloids often reveals fragmentation patterns involving the cleavage of the heterocyclic ring structure. scielo.brresearchgate.net

A proposed fragmentation scheme for protonated this compound ([C₁₀H₆N₂O₃+H]⁺, m/z 203.05) would involve the following key fragment ions:

Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

m/z (Predicted)Proposed Neutral LossFragment Formula
175.05CO[C₉H₇N₂O₂]⁺
174.04CHO[C₉H₆N₂O₂]⁺
173.06NO[C₁₀H₇N₂O]⁺
157.04NO₂[C₁₀H₇N]⁺
129.04NO₂ + CO[C₉H₇N]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is essential for analyzing the purity of a synthesized compound and for identifying it within complex mixtures, such as reaction monitoring or metabolomic studies. nih.gov

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. nih.gov A C18 column with a gradient elution system, for instance using a mobile phase of water and acetonitrile (B52724) with a small amount of formic acid to aid ionization, would provide good separation. scielo.brnih.gov The eluent would be directly introduced into the ESI source of the mass spectrometer. The retention time from the HPLC provides an additional layer of identification, while the mass spectrometer provides molecular weight and structural data, as described in the ESI-MS section. This combined approach allows for the confident identification and quantification of the target compound. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal proof of structure and offers detailed insights into bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While specific crystallographic data for this compound is not publicly available, the crystal structure of a closely related derivative, N-(5-nitroisoquinolin-8-yl)benzamide, has been determined. mdpi.com This analysis provides valuable insight into the expected solid-state conformation of the 5-nitroisoquinoline core. The study revealed key structural features, including the planarity of the isoquinoline ring and the orientation of the nitro group relative to the ring. The analysis of N-(5-nitroisoquinolin-8-yl)benzamide showed an orthorhombic crystal system with the space group P2₁2₁2₁. mdpi.com It is plausible that this compound would crystallize in a similar system, with its solid-state structure governed by crystal packing forces and potential intermolecular interactions involving the nitro and aldehyde groups.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a 5-Nitroisoquinoline Derivative

ParameterValue (for N-(5-nitroisoquinolin-8-yl)benzamide)
Chemical FormulaC₁₆H₁₁N₃O₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.34
b (Å)11.21
c (Å)14.53
α (°)90
β (°)90
γ (°)90
Volume (ų)1359.8
Z4

Source: Data derived from the structural analysis of N-(5-nitroisoquinolin-8-yl)benzamide, a close derivative of the title compound. mdpi.com

Coordination Chemistry of Nitroisoquinoline Carbaldehyde Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-Nitroisoquinoline-3-carbaldehyde is anticipated to follow established methodologies for N,O-donor ligands. A general approach involves the reaction of the ligand with a metal salt, such as a halide or nitrate (B79036) of a transition metal, in a suitable solvent like methanol (B129727) or ethanol (B145695). mdpi.comasianpubs.org The reaction mixture is typically stirred and refluxed for several hours to ensure complete complexation. rdd.edu.iqnih.gov Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent, and dried. mdpi.com

Characterization of these newly synthesized complexes would rely on a suite of standard analytical techniques. Elemental analysis is crucial for determining the empirical formula and, consequently, the ligand-to-metal stoichiometry. mdpi.com Molar conductivity measurements in solvents like DMSO can distinguish between electrolytic and non-electrolytic complexes, providing insight into whether anions are part of the coordination sphere or act as counter-ions. rdd.edu.iq Physical properties such as color, melting or decomposition points, and solubility are also recorded as primary indicators of complex formation. rdd.edu.iqnih.gov

Property Expected Observation for M(L)₂Cl₂ Complexes Reference
Physical State Colored, crystalline solids rdd.edu.iq
Stoichiometry (M:L) 1:1 or 1:2 typical mdpi.comasianpubs.org
Molar Conductivity (in DMSO) Low values, indicating non-electrolytic nature rdd.edu.iq
Thermal Stability Decomposes at high temperatures nih.gov
L = this compound

Coordination Modes of the Aldehyde and Nitro Groups

This compound possesses multiple potential donor sites, primarily the isoquinoline (B145761) ring nitrogen, the aldehyde carbonyl oxygen, and the nitro group. It is most likely to function as a bidentate N,O-donor ligand, chelating to a metal center via the isoquinoline nitrogen and the aldehyde oxygen to form a stable five-membered ring. mdpi.comnih.gov This mode of coordination is common for ligands containing a quinoline (B57606) or isoquinoline ring adjacent to a carbonyl group.

The nitro group introduces additional complexity and potential for varied coordination behavior. As an ambidentate ligand, the NO₂ group can coordinate to a metal ion through either the nitrogen atom (a "nitro" complex) or one of the oxygen atoms (a "nitrito" complex). nih.govnih.gov This gives rise to the possibility of linkage isomerism. However, the participation of the nitro group in coordination is not guaranteed and often depends on the metal ion's nature and the presence of other, stronger donor sites. In many instances with related ligands, the nitro group remains uncoordinated. mdpi.com

Structural Investigations of Coordination Compounds

Isomerism in Coordination Complexes (e.g., Structural and Stereoisomerism)

Coordination compounds of this compound are expected to exhibit various forms of isomerism, which is the existence of compounds with the same formula but different arrangements of atoms. libretexts.org

Structural Isomerism:

Linkage Isomerism: This is a highly probable form of isomerism for these complexes due to the ambidentate nature of the nitro group. The ligand can bind to the metal via the nitrogen atom (nitro, M-NO₂) or an oxygen atom (nitrito, M-ONO). nih.govnih.gov These isomers often have different colors and distinct vibrational spectra. The conversion between nitro and nitrito isomers can sometimes be induced by light or heat. nih.govacs.org

Ionization Isomerism: This arises when a counter-ion in the crystal lattice exchanges places with a ligand in the coordination sphere. For example, a complex formulated as [M(L)₂Cl(NO₃)] would be an ionization isomer of [M(L)₂(NO₃)]Cl. libretexts.orglibretexts.org

Coordination Isomerism: This type of isomerism occurs in salts where both the cation and anion are complex ions. It involves the exchange of ligands between the two metal centers, such as in [Co(L)₂][Cr(CN)₆] and [Cr(L)₂][Co(CN)₆]. libretexts.org

Stereoisomerism:

Geometrical Isomerism: In complexes with a coordination number of four (square planar) or six (octahedral), different spatial arrangements of the ligands are possible. For an octahedral complex of the type [M(L)₂X₂], where L is the bidentate this compound and X is a monodentate ligand, cis and trans isomers can exist. rsc.org

Optical Isomerism: A complex that is chiral (lacks a plane of symmetry) can exist as a pair of non-superimposable mirror images called enantiomers. For example, the cis isomer of an [M(L)₂X₂] complex is chiral and would be optically active. libretexts.orglearncbse.in

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopy is an indispensable tool for elucidating the structure and bonding in these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. A shift of the aldehyde's carbonyl stretching vibration (ν(C=O)) to a lower frequency upon complexation indicates the coordination of the oxygen atom. nih.gov Similarly, changes in the vibrational bands of the isoquinoline ring would confirm the involvement of the ring nitrogen in bonding. Crucially, the coordination mode of the nitro group can be identified by the positions of its asymmetric (νₐₛ) and symmetric (νₛ) stretching bands. These bands appear at different frequencies for a free nitro group, a coordinated nitro (M-NO₂) group, and a coordinated nitrito (M-ONO) group. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the ligand and the d-orbitals of the metal. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand, which may shift upon coordination. rdd.edu.iq For transition metal complexes like those of Ni(II), weaker absorption bands in the visible region corresponding to d-d transitions are expected, and their positions are used to calculate ligand field parameters. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the ligand to the metal center would cause a significant downfield shift in the resonance of the aldehyde proton and the carbon atoms adjacent to the donor nitrogen and oxygen atoms, providing unambiguous evidence of the binding sites. mdpi.com

Spectroscopic Method Expected Change Upon Complexation Information Gained
FTIR Shift of ν(C=O) to lower frequencyCoordination of aldehyde oxygen
Changes in isoquinoline ring vibrationsCoordination of ring nitrogen
Shifts in ν(NO₂) bandsCoordination of nitro group (nitro vs. nitrito)
UV-Vis Shift in ligand π→π* and n→π* bandsConfirmation of coordination
Appearance of new d-d bands (for Ni(II))Ligand field strength (10Dq)
NMR (for Zn(II)) Downfield shift of aldehyde protonConfirmation of aldehyde coordination
Downfield shift of ring protons/carbons near NConfirmation of nitrogen coordination

Theoretical Studies on Metal-Ligand Bonding and Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the properties of metal complexes that can be difficult to probe experimentally. chim.itmdpi.com Theoretical studies can be employed to predict the most stable geometric and electronic structures of complexes with this compound. mdpi.com

These calculations can determine the optimized geometries, bond lengths, and bond angles for different potential isomers, helping to identify the most energetically favorable structure. rsc.org Furthermore, theoretical vibrational frequency calculations can be performed to aid in the assignment of complex experimental IR spectra. nih.gov

Analyses such as Natural Bond Orbital (NBO) or Natural Energy Decomposition Analysis (NEDA) can be used to probe the nature of the metal-ligand bond, quantifying the extent of electrostatic and covalent contributions. mdpi.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provide a picture of the electronic frontier orbitals, which is key to understanding the complex's reactivity and electronic transitions. rsc.org

Emerging Research Directions and Applications in Advanced Materials Science

Role as Precursors in the Synthesis of Functional Organic Materials

Currently, there is a lack of specific studies in the reviewed scientific literature detailing the use of 5-Nitroisoquinoline-3-carbaldehyde as a direct precursor for functional organic materials. However, its chemical functionalities suggest significant potential in this area.

The aldehyde group is a versatile functional handle for a variety of chemical transformations, most notably condensation reactions. It can readily react with amines to form Schiff bases (imines), a reaction that is fundamental to the synthesis of various functional materials. For instance, polycondensation of a dialdehyde-functionalized monomer with a diamine can produce conjugated polymers. nih.govsigmaaldrich.com Theoretically, this compound could be incorporated into polymer backbones, where the isoquinoline (B145761) unit could enhance thermal stability and introduce specific electronic properties.

Furthermore, the nitro group offers a pathway for further functionalization. It can be chemically reduced to an amino group. This amino-functionalized isoquinoline-3-carbaldehyde (B112757) would then be a bifunctional monomer. The amino group could be used to form amides or participate in other polymerization reactions, while the aldehyde remains available for different chemical modifications. This strategy is employed in the synthesis of functionalized linkers for metal-organic frameworks (MOFs), where nitro-substituted precursors are reduced to their amino-analogs. chemimpex.com

Research Findings on Analogous Compounds: Studies on similar heterocyclic aldehydes have demonstrated their utility. For example, quinoxaline-2-carboxaldehyde derivatives are used to create Schiff base metal complexes with catalytic activity. nih.gov Similarly, isoquinoline-5-carbaldehyde (B1336581) is recognized as a key intermediate in the synthesis of pharmaceuticals and materials for electronic applications. These examples underscore the potential of the aldehyde group on a heterocyclic core for creating complex functional molecules.

Supramolecular Assembly and Self-Organization Studies

No specific research on the supramolecular assembly and self-organization of this compound was found in the surveyed literature. However, the molecular structure possesses features that are highly conducive to forming ordered supramolecular structures.

The planar and aromatic nature of the isoquinoline ring system can lead to significant π-π stacking interactions, which are a primary driving force for the self-assembly of many organic molecules. The presence of a nitro group, which is a strong electron-withdrawing group, and the nitrogen atom in the isoquinoline ring can create a dipole moment in the molecule. These dipole-dipole interactions, along with potential hydrogen bonding involving the aldehyde group, could guide the molecules to arrange themselves into well-defined one-, two-, or three-dimensional architectures.

The study of self-organization is crucial for developing "bottom-up" approaches to creating nanostructured materials for electronics and photonics. The specific geometry and electronic nature of this compound would be expected to influence the morphology of any resulting self-assembled structures.

Utilization in Catalytic Systems (e.g., as Ligands in Homogeneous Catalysis)

While the direct use of this compound as a ligand in homogeneous catalysis is not documented in the reviewed literature, its structure contains the necessary features to act as an effective ligand for metal ions.

The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons and can readily coordinate to a metal center. Additionally, the aldehyde's oxygen atom could potentially participate in chelation, forming a stable bidentate ligand. The formation of such chelate complexes with a metal can enhance the stability and catalytic activity of the resulting system. A study on the related compound 5-nitroisoquinoline (B18046) showed that it coordinates with zinc(II) ions through its ring nitrogen atom. chemimpex.com

The electronic properties of the ligand are critical in tuning the catalytic activity of a metal complex. The strong electron-withdrawing nature of the nitro group in this compound would make the isoquinoline nitrogen a weaker donor, which could, in turn, make the coordinated metal center more electrophilic and potentially more reactive in certain catalytic cycles, such as oxidation or Lewis acid-catalyzed reactions.

Research on Related Systems: Research into homogeneous catalysis frequently employs nitrogen-containing heterocyclic ligands. For example, Schiff bases derived from quinoxaline-2-carboxaldehyde form metal complexes that have shown catalytic activity in oxidation reactions. nih.gov This highlights the general principle that heterocyclic aldehydes can serve as precursors to effective ligands. The synthesis of a metal complex from this compound would be a straightforward approach to exploring its potential in catalysis.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 5-Nitroisoquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of nitro-substituted quinoline carbaldehydes typically employs the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) act as formylating agents. For example, 2-chloro-5-methoxy-8-methylquinoline-3-carbaldehyde was synthesized using POCl₃/DMF at 130°C, achieving a 79% yield . Adjusting stoichiometric ratios (e.g., POCl₃:DMF at 7:2 v/v) and reaction time (2–3 hours) optimizes aldehyde formation. Nitro groups may require controlled heating to avoid decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and nitro-group electronic effects on adjacent protons.
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, though nitro groups may introduce challenges due to electron density delocalization .

Q. How can the purity of this compound be assessed, and what common impurities arise during synthesis?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones for UV quantification .
  • Common impurities include unreacted nitro precursors or byproducts like chlorinated derivatives (if POCl₃ is used).

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the aromatic ring, reducing aldehyde electrophilicity. To enhance reactivity:

  • Activate the aldehyde via in situ protection (e.g., acetal formation).
  • Use Pd-catalyzed coupling under mild conditions (e.g., Suzuki-Miyaura with arylboronic acids at 60°C). Evidence from similar quinoline aldehydes shows that electron-deficient substrates require longer reaction times but yield stable biaryl products .

Q. What crystallographic challenges arise when resolving this compound structures, and how can they be mitigated?

  • Methodological Answer :

  • Challenges : Nitro groups cause anisotropic displacement parameters, complicating refinement. Twinning or disorder may occur in crystals.
  • Solutions : Use high-resolution data (d-spacing < 0.8 Å) and SHELXL’s TWIN/BASF commands for twin refinement. Apply restraints to nitro group geometries to stabilize convergence .

Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?

  • Methodological Answer :

  • Stability : Nitro-aromatic aldehydes degrade under UV light or basic conditions. Store in amber vials at –20°C in anhydrous DMSO or DMF.
  • Degradation Pathways : Hydrolysis of the aldehyde to carboxylic acid is pH-dependent (accelerated above pH 7). Monitor via periodic HPLC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :

  • Purity Factors : Recrystallize from ethanol/water mixtures to remove nitro byproducts.
  • Instrument Calibration : Validate NMR and melting point apparatus against standards (e.g., NIST-certified references) .
  • Documentation : Report detailed synthetic conditions (e.g., heating rate for mp determination) to enable cross-study comparisons. For example, a related compound, 5-Nitro-1H-indole-3-carbaldehyde, has a reported mp >300°C, highlighting the impact of substituent positioning on thermal stability .

Methodological Workflow Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Synthesis OptimizationVilsmeier-Haack ReactionPOCl₃:DMF (7:2 v/v), 130°C, 2h
Crystallographic RefinementSHELXL SoftwareTWIN/BASF commands, high-resolution data
Aldehyde QuantificationDNPH Derivatizationλ = 360 nm, HPLC-UV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.